molecular formula C23H29NO3 B13668233 tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate

tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate

Cat. No.: B13668233
M. Wt: 367.5 g/mol
InChI Key: ZPUQPHSMCCWGCD-UHFFFAOYSA-N
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Description

tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred over traditional batch processes due to its versatility and sustainability.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of flow microreactor systems suggests that scalable and efficient production is feasible. These systems offer advantages such as improved reaction control, reduced waste, and enhanced safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogens. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the azetidine ring provides structural rigidity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate is unique due to its combination of a tert-butyl ester group, a benzyl group, and an azetidine ring

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

tert-butyl 1-benzyl-3-(phenylmethoxymethyl)azetidine-2-carboxylate

InChI

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)21-20(17-26-16-19-12-8-5-9-13-19)15-24(21)14-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3

InChI Key

ZPUQPHSMCCWGCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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